1-(4-Propoxyphenyl)ethanone
Overview
Description
“1-(4-Propoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 288.3±13.0 °C at 760 mmHg, and a flash point of 124.3±13.4 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 178.0±3.0 cm3 .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrazole Chalcones
Utilizing a derivative of 1-(4-Propoxyphenyl)ethanone in the synthesis of pyrazole chalcones, which demonstrated anti-inflammatory, antioxidant, and antimicrobial properties. These chalcones were evaluated for their ability to inhibit TNF-alpha and IL-6, showcased antioxidant activity through DPPH free radical scavenging assay, and displayed antimicrobial activities against various pathogens (Bandgar et al., 2009).
Antifungal Activity
A process for preparing substituted heterocyclic thio ethanone derivatives, which are based on this compound, demonstrated moderate antifungal activities. This environmentally benign process utilized water as the medium, offering an eco-friendly approach to creating useful compounds (Yang et al., 2004).
Pharmaceutical Intermediate Synthesis
Phase Equilibrium and Chemical Properties
Phase Equilibrium Study
Research on the ternary phase equilibrium of this compound derivatives revealed insights into their solubility and crystallization behavior in different solvents. This study is crucial for understanding the separation and purification processes of these compounds (Li et al., 2019).
Vibrational and Structural Observations
The study of this compound derivatives included detailed vibrational and structural analysis, contributing to a deeper understanding of their molecular structure and properties. This information is vital for the development of new materials and pharmaceuticals (ShanaParveen et al., 2016).
Chemical Synthesis and Mechanistic Studies
Selective α-Monobromination
The compound was used in a study demonstrating selective α-monobromination, an important reaction in organic synthesis for introducing bromine into molecules. This research contributes to the development of more efficient synthetic routes for complex organic molecules (Ying, 2011).
Mechanochemistry in Pharmaceuticals
this compound played a role in the study of mechanochemistry for detoxifying expired pharmaceuticals. This research offers insights into sustainable and efficient methods for drug disposal and recycling (Andini et al., 2012).
Photophysical Investigation
The compound was involved in a study on the photophysical properties of certain dyes, contributing to the understanding of their light-absorption and emission behaviors. This research is significant for the development of new materials for optoelectronic applications (Asiri et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(4-propoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYYKCQJSTZADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972869 | |
Record name | 1-(4-Propoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5736-86-7 | |
Record name | 1-(4-Propoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5736-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5736-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Propoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5736-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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